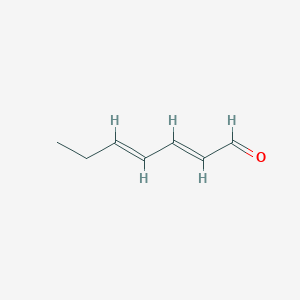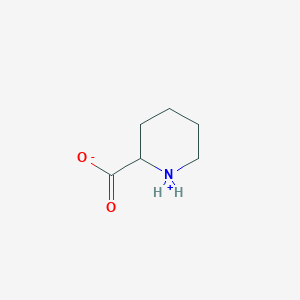
2,4-Heptadienal
概要
説明
2,4-Heptadienal is an unsaturated aldehyde compound with a molecular formula of C7H10O. It is a colorless liquid with a pungent odor and is used in a variety of applications, including as a food additive, as a flavoring agent, and as a fragrance. It is also used in the synthesis of various pharmaceuticals and in the manufacture of synthetic rubber. In addition, it is used as a starting material in the production of several other chemicals, including 2,4-hexadienal.
科学的研究の応用
Synthesis and Characterization
- 2,4-Heptadienal has been synthesized and characterized for its chemical properties. Its derivatives, like semicarbazones and 2,4-dinitrophenylhydrazones, have been studied, providing insight into its ultraviolet absorption characteristics and confirming an all-trans-configuration through its infrared spectrum (Forss & Hancox, 1956).
Biological Control Applications
- A concise synthesis of this compound revealed its potential use in biological control. It acts as a male-specific, antennally active volatile compound from the Saltcedar leaf beetle, useful in controlling the invasive weed saltcedar (Petroski, 2003).
Food Chemistry
- Isolated from soybean oil, this compound is a product of volatile decomposition, indicating its role in flavor chemistry. It is derived from linolenic and linoleic acids, emphasizing its significance in food science (Hoffmann, 1961).
Nucleic Acid Research
- This compound derivatives have been synthesized for use in nucleic acid research, indicating its applicability in the study of carbocyclic oligonucleotide analogs (Bouhadir et al., 2005).
Lipid Oxidation Studies
- Studies on this compound have contributed significantly to understanding lipid oxidation under thermal conditions. This research is crucial for improving food quality and safety by understanding nucleophile/aldehyde reactions (Zamora et al., 2015).
Photochemical Studies
- This compound has been used in photochemical studies, such as in the isomerization of Δ2,5-bicyclo[2.2.1]heptadiene, demonstrating its utility in understanding complex chemical transformations (Dauben & Cargill, 1961).
Marine Biology Research
- In marine biology, this compound production by Skeletonema marinoi increases under stress, such as nutrient limitation. This highlights its role in chemical defense mechanisms in diatoms, offering insights into marine ecosystems (Ribalet et al., 2007).
Sensory Impact Analysis
- Research into the sensory impacts of this compound has provided insights into how volatile lipid oxidation products influence fishy and metallic off-flavors in foods. This has implications for food processing and quality control (Venkateshwarlu et al., 2004).
Atmospheric Chemistry
- The reactions of this compound with atmospheric radicals have been studied, adding to the knowledge of atmospheric chemistry and pollutant behavior (Colmenar et al., 2014).
Safety and Hazards
2,4-Heptadienal is classified as Acute Tox. 3 Dermal - Acute Tox. 4 Oral - Skin Irrit. 2 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
作用機序
Target of Action
2,4-Heptadienal is a volatile organic compound that is primarily used as a flavoring agent . It is known for its unique aroma and is often used to enhance the taste and smell of various foods . .
Mode of Action
It is known that the compound interacts with olfactory receptors in the nose, leading to the perception of its unique aroma .
Biochemical Pathways
It has been suggested that the compound may play a role in oxidative rancidity, serving as a specific marker
Result of Action
The primary result of this compound action is the perception of its unique aroma, which can enhance the flavor of foods . On a molecular level, the compound likely interacts with olfactory receptors in the nose, triggering a signal transduction pathway that leads to the perception of smell.
生化学分析
Biochemical Properties
The exact biochemical properties of 2,4-Heptadienal are not well-documented in the literature. It is known that aldehydes, in general, can participate in a variety of biochemical reactions. They can act as electrophiles, reacting with nucleophiles such as proteins, enzymes, and other biomolecules. The nature of these interactions often involves the formation of covalent bonds, leading to changes in the structure and function of these biomolecules .
Cellular Effects
The specific cellular effects of this compound are not well-studied. It has been shown that aldehydes can have various effects on cells. For instance, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Aldehydes can interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models
特性
IUPAC Name |
(2E,4E)-hepta-2,4-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3/b4-3+,6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATICYYAWWYRAM-VNKDHWASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064057, DTXSID60872846 | |
| Record name | 2,4-Heptadienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E,4E)-Hepta-2,4-dienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60872846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly yellow liquid; fatty, green aroma | |
| Record name | (E,E)-2,4-Heptadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in fixed oils; Insoluble in water, soluble (in ethanol) | |
| Record name | (E,E)-2,4-Heptadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.822-0.828 | |
| Record name | (E,E)-2,4-Heptadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
4313-03-5, 5910-85-0 | |
| Record name | (E,E)-2,4-Heptadienal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4313-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Heptadienal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004313035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Heptadienal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005910850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Heptadienal, (2E,4E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Heptadienal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Heptadienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E,4E)-Hepta-2,4-dienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60872846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E,4E)-hepta-2,4-dienal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hepta-2,4-dienal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.116 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-HEPTADIENAL, (2E,4E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY79R3SU8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the characteristic aroma of 2,4-Heptadienal?
A1: this compound is associated with a variety of aromas, often described as fatty, rancid, fishy, green, or peanut-like. [, , , , ] Its specific odor contribution can vary depending on the food matrix and the presence of other volatile compounds. For example, in cooked porcine liver, it has been linked to fishy off-flavors. [] In green tea, it contributes to a green note, especially in less fermented varieties where its presence is more pronounced. [, ]
Q2: How does the presence of this compound impact food quality?
A2: this compound is often considered an indicator of lipid oxidation in foods. [, , ] Its presence, particularly at elevated levels, can contribute to undesirable off-flavors, impacting the sensory quality and consumer acceptance of products like fish oil, [] porcine liver, [] and various oils. [, ] Monitoring this compound levels can be valuable in assessing and controlling the oxidative stability of food products.
Q3: How is this compound involved in plant defense mechanisms?
A4: this compound is produced by plants in response to stress, including pathogen attack. [, ] This production is often triggered by the plant hormone jasmonic acid. [] While this compound can act as a direct defense compound against pathogens, its accumulation can also have negative effects on the plant itself. This highlights the complex balance between defense and self-toxicity in plant immune responses.
Q4: Can this compound be used for pest control?
A5: Research suggests that this compound, along with other volatile compounds like butyl isothiocyanate and β-cyclocitral, exhibits potent activity against spider mites (Tetranychus urticae). [] This finding highlights its potential for development as a natural insecticide or as part of integrated pest management strategies.
Q5: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C7H10O and a molecular weight of 110.15 g/mol. []
Q6: How can this compound be synthesized?
A7: One reported method involves a concise synthesis starting from commercially available (Z)-2-penten-1-ol. [] This alcohol undergoes a series of reactions, including oxidation and Wittig reaction, to yield (2E,4Z)-2,4-heptadienal.
Q7: What analytical techniques are used to identify and quantify this compound?
A8: Several techniques are employed to analyze this compound in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for identification and quantification. [, , , , , ] For aroma profiling, Gas Chromatography-Olfactometry (GC-O) is used to assess its sensory impact. [, , ] Headspace techniques, such as solid-phase microextraction (SPME) and dynamic headspace extraction (DHS), are often employed for volatile compound sampling prior to GC-MS or GC-O analysis. [, , , , , , , ]
Q8: How does this compound contribute to the aroma profile of foods?
A9: In many food products, this compound is considered a key contributor to overall aroma, even when present at relatively low concentrations. [, ] This is due to its relatively low odor threshold, meaning it can be perceived at very low levels. [, ] The specific sensory impact of this compound can vary depending on the food matrix, the presence of other volatile compounds, and individual perception.
Q9: Can you provide an example of how this compound levels change during food processing?
A10: During the fermentation of Congou black tea, the concentration of this compound decreases as fermentation progresses. [] This decrease is attributed to the formation of other aroma compounds, such as phenylacetaldehyde and β-damascenone, which become more dominant in the aroma profile. In contrast, during the storage of raw Pu-erh tea, this compound increases, contributing to the development of a floral and fruity aroma. []
Q10: Does this compound have any environmental implications?
A11: While this compound is naturally occurring, its release into the environment, particularly in water bodies, can contribute to unpleasant tastes and odors. [] This is a concern in areas experiencing algal blooms, where the production of this compound and other volatile organic compounds can negatively impact water quality. Further research is needed to fully understand its environmental fate and potential long-term effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















